N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
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Description
N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11437830 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds similar to "N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide" often exhibit significant pharmacological actions. For instance, metoclopramide is known for its use in gastrointestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. It shows effects on the motility of the gastro-intestinal tract and has been studied for its effects on the absorption of other drugs, indicating its pharmacokinetic interactions (Pinder, R. et al., 2012).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are utilized for the degradation of persistent organic pollutants like acetaminophen in aqueous media. The study of these processes, including kinetics, mechanisms, and biotoxicity of by-products, can offer insights into the environmental applications of related compounds. Such research underscores the importance of understanding the environmental impact and potential remediation strategies for synthetic compounds (Qutob, M. et al., 2022).
Carbonic Anhydrase Inhibition
Sulfonamide groups in compounds are known for their carbonic anhydrase inhibitory action, which is a mechanism utilized in diuretics and treatments for conditions like glaucoma and epilepsy. The study of these mechanisms provides valuable information on the therapeutic potential of such compounds, especially in designing drugs with specific target isoforms for various diseases (Carta, F. & Supuran, C., 2013).
Antimicrobial Agents
The structure of benzofuran derivatives has been identified as promising for the development of antimicrobial agents. Research in this area focuses on the synthesis and application of these compounds against a range of microbial targets, highlighting the ongoing need for novel antibiotics due to resistance issues (Hiremathad, A. et al., 2015).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-3-4-9-20(15)23-28(25,26)19-8-5-7-16(14-19)21(24)22-17-10-12-18(27-2)13-11-17/h3-14,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBLYCCROKCBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.